molecular formula C10H23NO2S B12699587 3-(Hexylthio)-2-methylpropanoic acid ammonium salt CAS No. 126740-37-2

3-(Hexylthio)-2-methylpropanoic acid ammonium salt

Cat. No.: B12699587
CAS No.: 126740-37-2
M. Wt: 221.36 g/mol
InChI Key: APLQFMZCSHMBPX-UHFFFAOYSA-N
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Description

3-(Hexylthio)-2-methylpropanoic acid ammonium salt is a quaternary ammonium compound. Quaternary ammonium compounds are known for their cationic nature and are widely used in various applications due to their unique physicochemical properties. This particular compound features a hexylthio group attached to a 2-methylpropanoic acid backbone, forming an ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexylthio)-2-methylpropanoic acid ammonium salt typically involves the alkylation of a tertiary amine with a halocarbon. The process can be summarized as follows:

    Starting Materials: The synthesis begins with 2-methylpropanoic acid and hexylthiol.

    Reaction: The hexylthiol is reacted with 2-methylpropanoic acid under controlled conditions to form the intermediate compound.

    Quaternization: The intermediate is then quaternized using an appropriate alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production of quaternary ammonium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common methods include:

    Batch Process: Reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation.

    Continuous Process: Reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Hexylthio)-2-methylpropanoic acid ammonium salt can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions can react with the ammonium group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

3-(Hexylthio)-2-methylpropanoic acid ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its cationic nature.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of disinfectants and surfactants.

Mechanism of Action

The mechanism of action of 3-(Hexylthio)-2-methylpropanoic acid ammonium salt involves its interaction with cell membranes. The cationic ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylammonium chloride: Another quaternary ammonium compound with similar cationic properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in surfactants and detergents.

Uniqueness

3-(Hexylthio)-2-methylpropanoic acid ammonium salt is unique due to the presence of the hexylthio group, which imparts specific physicochemical properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic surfaces.

Properties

CAS No.

126740-37-2

Molecular Formula

C10H23NO2S

Molecular Weight

221.36 g/mol

IUPAC Name

azanium;3-hexylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C10H20O2S.H3N/c1-3-4-5-6-7-13-8-9(2)10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);1H3

InChI Key

APLQFMZCSHMBPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC(C)C(=O)[O-].[NH4+]

Origin of Product

United States

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